molecular formula C20H32N6O2 B5468711 4-methyl-6-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-2-amine

4-methyl-6-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-2-amine

Cat. No. B5468711
M. Wt: 388.5 g/mol
InChI Key: SSFRSYBKAOGRAH-UHFFFAOYSA-N
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Description

4-methyl-6-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-2-amine, also known as MMPI, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-methyl-6-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-2-amine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and division. This compound also appears to inhibit the activity of certain G protein-coupled receptors, which are involved in a variety of physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of bacteria by disrupting their cell walls. Additionally, this compound has been found to have neuroprotective effects, including the ability to prevent the death of neurons in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-methyl-6-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-2-amine in lab experiments is its ability to inhibit the activity of specific enzymes and receptors. This makes it a useful tool for studying the role of these molecules in various physiological processes. However, one limitation of this compound is its complex synthesis process, which can make it difficult and expensive to obtain in large quantities.

Future Directions

There are numerous potential future directions for research on 4-methyl-6-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-2-amine. One area of interest is its potential use in cancer treatment. Further studies could investigate the effectiveness of this compound in combination with other cancer treatments, as well as its potential side effects. Additionally, research could focus on the development of new antibiotics based on the structure of this compound. Finally, studies could investigate the potential use of this compound in the treatment of neurodegenerative diseases.

Synthesis Methods

4-methyl-6-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-2-amine can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis process is complex and requires a high level of expertise in organic chemistry. The most common method for synthesizing this compound involves the reaction of 4-methyl-6-chloro-2-aminopyrimidine with 3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine in the presence of a catalyst.

Scientific Research Applications

4-methyl-6-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-2-amine has numerous potential applications in scientific research. It has been shown to have anti-tumor properties and may be useful in the development of cancer treatments. Additionally, this compound has been found to inhibit the growth of bacteria, making it a potential candidate for the development of new antibiotics. This compound has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

[1-[1-(2-amino-6-methylpyrimidin-4-yl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N6O2/c1-15-13-18(23-20(21)22-15)24-7-4-17(5-8-24)26-6-2-3-16(14-26)19(27)25-9-11-28-12-10-25/h13,16-17H,2-12,14H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFRSYBKAOGRAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)N2CCC(CC2)N3CCCC(C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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